molecular formula C10H17N3O B3031499 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol CAS No. 4038-49-7

2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol

Cat. No. B3031499
CAS RN: 4038-49-7
M. Wt: 195.26
InChI Key: JYAWAWILSOXYDB-UHFFFAOYSA-N
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Description

“2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol” is also known as “2-Amino-4-hydroxy-6-methyl-5-(3-methylbutyl)pyrimidine” and “4(1H)-Pyrimidinone, 2-amino-6-methyl-5-(3-methylbutyl)-”. It has the molecular formula C10H17N3O .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol” often involves a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .


Molecular Structure Analysis

The InChI key for “2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol” is JYAWAWILSOXYDB-UHFFFAOYSA-N . The compound’s mass spectral data can be found in a separate interface .


Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Chemical Synthesis

  • The synthesis of pyrimidin-4-ols, including derivatives similar to 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol, has been explored for their applications in chemical research. These compounds are involved in various synthetic routes and reactions, demonstrating their versatility in organic chemistry (Harnden & Hurst, 1990).

Biological Applications

  • Research has shown that derivatives of pyrimidin-4-ols can function as fluorescent sensors for the detection of ions, such as aluminum, and have potential uses in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018). This highlights their importance in biochemical and medical research.

Medicinal Chemistry

  • Pyrimidin-4-ols and their analogs have been investigated for their inhibitory activity on key enzymes like xanthine oxidase and dihydrofolic reductase, indicating their potential as therapeutic agents (Seela et al., 1984). This aspect underscores their significance in the development of new drugs and treatments.

Crystallography and Material Science

  • Studies in crystallography have examined the molecular and electronic structures of pyrimidin-4-ols, which can contribute to material science and the development of new compounds with specific properties (Orozco et al., 2009).

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a rapidly growing area of organic synthesis . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-amino-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-6(2)4-5-8-7(3)12-10(11)13-9(8)14/h6H,4-5H2,1-3H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAWAWILSOXYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308997
Record name 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol

CAS RN

4038-49-7
Record name NSC210582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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